molecular formula C20H25ClN4O B2666058 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 1209446-96-7

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2666058
CAS No.: 1209446-96-7
M. Wt: 372.9
InChI Key: GRSXLBVLEKKUGP-UHFFFAOYSA-N
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Description

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a piperazine ring, and a tolyl urea moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(4-Chlorophenyl)piperazine: This intermediate is synthesized by reacting 4-chloroaniline with piperazine under controlled conditions.

    Formation of 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)amine: The intermediate 4-(4-Chlorophenyl)piperazine is then reacted with ethylene oxide to form the desired amine.

    Synthesis of this compound: Finally, the amine is reacted with o-tolyl isocyanate to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:

    1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea: Differing by the position of the methyl group on the tolyl ring.

    1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(p-tolyl)urea: Differing by the position of the methyl group on the tolyl ring.

    1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-phenylurea: Lacking the methyl group on the phenyl ring.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c1-16-4-2-3-5-19(16)23-20(26)22-10-11-24-12-14-25(15-13-24)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSXLBVLEKKUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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